molecular formula C12H26 B14537592 2,2,3,4,6-Pentamethylheptane CAS No. 62198-85-0

2,2,3,4,6-Pentamethylheptane

Cat. No.: B14537592
CAS No.: 62198-85-0
M. Wt: 170.33 g/mol
InChI Key: XRJGBYMRUIWAJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,3,4,6-Pentamethylheptane is a branched alkane with the molecular formula C12H26 It is a derivative of heptane, characterized by the presence of five methyl groups attached at various positions on the heptane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,4,6-Pentamethylheptane typically involves the alkylation of heptane with methylating agents under controlled conditions. One common method is the Friedel-Crafts alkylation, where heptane is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

On an industrial scale, this compound can be produced through catalytic cracking of petroleum fractions followed by selective hydrogenation. This method allows for the large-scale production of the compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2,2,3,4,6-Pentamethylheptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the reaction conditions.

    Reduction: Reduction reactions typically involve the hydrogenation of any unsaturated bonds present in the compound.

    Substitution: Halogenation reactions can occur, where hydrogen atoms are replaced by halogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is commonly used.

    Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under UV light or in the presence of a catalyst.

Major Products Formed

    Oxidation: Alcohols, ketones, and carboxylic acids.

    Reduction: Fully saturated hydrocarbons.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

2,2,3,4,6-Pentamethylheptane has several applications in scientific research:

    Chemistry: Used as a reference compound in gas chromatography and mass spectrometry due to its well-defined structure and properties.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Studied for its potential use in drug delivery systems due to its hydrophobic nature.

    Industry: Utilized as a solvent and in the formulation of specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2,3,4,6-Pentamethylheptane is primarily related to its hydrophobic interactions. In biological systems, it can interact with lipid membranes, potentially disrupting their structure and function. This property is being explored for its antimicrobial effects, where it may disrupt the cell membranes of microorganisms.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,4,6,6-Pentamethylheptane
  • 2,2,4,4,6-Pentamethylheptane
  • 2,2,3,4,5-Pentamethylheptane

Uniqueness

2,2,3,4,6-Pentamethylheptane is unique due to the specific positions of its methyl groups, which confer distinct physical and chemical properties compared to its isomers. These structural differences can influence its reactivity, solubility, and interactions with other molecules.

Properties

CAS No.

62198-85-0

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

2,2,3,4,6-pentamethylheptane

InChI

InChI=1S/C12H26/c1-9(2)8-10(3)11(4)12(5,6)7/h9-11H,8H2,1-7H3

InChI Key

XRJGBYMRUIWAJP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)C(C)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.